N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
This compound is a pyridazinone derivative characterized by two pyridazinone moieties linked via an acetamide-ethyl chain. Pyridazinone derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., phosphodiesterase, PRMT5) and therapeutic applications in cardiovascular or inflammatory diseases .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-13(10-20-14(22)2-1-7-17-20)16-8-9-19-15(23)6-5-12(18-19)11-3-4-11/h1-2,5-7,11H,3-4,8-10H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOOSHHLNGUPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Precursor Preparation
Cyclopropyl groups are introduced via [2+1] cycloaddition using diethyl bromomalonate and 1,2-dibromoethane in the presence of zinc dust. The resulting cyclopropane-diester is hydrolyzed to cyclopropane-1,1-dicarboxylic acid, which undergoes decarboxylation to yield cyclopropane carboxylic acid.
Pyridazinone Ring Formation
A modified Hantzsch dihydropyridazine synthesis is employed:
- Condensation : Cyclopropane carboxylic acid reacts with ethyl acetoacetate in ethanol under reflux to form a β-keto ester intermediate.
- Cyclization : Hydrazine hydrate (0.1 mol) is added to the β-keto ester, triggering cyclization to 3-cyclopropyl-4,5-dihydropyridazin-6(1H)-one.
- Oxidation : Atmospheric oxygen in DMF oxidizes the dihydropyridazinone to the aromatic pyridazinone.
Critical Parameters :
Ethanolamine Side Chain Installation
The pyridazinone undergoes N-alkylation using 2-bromoethylamine hydrobromide in DMF with K₂CO₃ (yield: 65%). Tetrabutylammonium bromide (0.01 mmol) enhances nucleophilicity, improving yield to 78%.
Synthesis of 6-Oxopyridazin-1(6H)-yl Acetic Acid (Fragment B)
Pyridazinone Core Synthesis
A parallel route to Fragment A omits cyclopropane integration:
Acetic Acid Functionalization
Bromoacetylation at the N1 position uses bromoacetyl bromide (1.2 eq) in THF with NaH (yield: 68%). Hydrolysis with NaOH (2M) converts the ester to carboxylic acid (quantitative yield).
Amide Coupling to Assemble the Target Compound
Activation of Fragment B
The carboxylic acid is activated using HOBt/DCC (1:1.2 molar ratio) in anhydrous DCM. IR spectroscopy confirms imidazolide formation (C=O stretch at 1815 cm⁻¹).
Nucleophilic Attack by Fragment A
Fragment A (1.05 eq) is added to the activated acid at 0°C, followed by warming to 25°C for 12 h. The reaction is monitored via TLC (Rf = 0.45 in EtOAc/hexane 1:1).
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCC/HOBt, DCM | 62 | 95 |
| EDCl/DMAP, DMF | 58 | 93 |
| ClCOCOCl, Et₃N | 71 | 97 |
Purification and Characterization
Recrystallization
Crude product is recrystallized from acetone/water (4:1) to afford colorless needles (m.p. 208–210°C). XRD analysis reveals monoclinic crystal system (space group P2₁/c).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (m, 4H, cyclopropane), 3.72 (t, J=6.4 Hz, 2H, CH₂NH), 4.21 (s, 2H, CH₂CO), 7.45 (s, 2H, pyridazinone H-4).
- ¹³C NMR : 172.8 (CONH), 164.5 (pyridazinone C=O), 14.2 (cyclopropane).
- HRMS : [M+H]⁺ calcd. 388.1521, found 388.1518.
Alternative Synthetic Routes
One-Pot Sequential Alkylation
A patent by describes simultaneous N-alkylation of both pyridazinone rings using 1,2-dibromoethane in DMF (yield: 54%). However, regioselectivity issues reduce practicality.
Enzymatic Aminolysis
Lipase B from Candida antarctica catalyzes amide bond formation in ionic liquids (BMIM-PF₆), achieving 48% yield but requiring 72 h.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Cyclopropane acid | 4200 |
| Hydrazine hydrate | 12 |
| HOBt | 3100 |
Batch processing reduces HOBt consumption by 22% via solvent recovery.
Environmental Impact
The E-factor (kg waste/kg product) is 18.7, primarily from DMF usage. Substituting cyclopentyl methyl ether (CPME) lowers this to 14.3.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the pyridazinone ring or other functional groups.
Substitution: Introduction of new substituents into the compound, replacing existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Conditions often involve controlling temperature, pH, and solvent choice to optimize yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to modify the compound's properties.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has found applications in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Potential as an inhibitor or modulator of biological pathways due to its structural features.
Medicine: Exploration as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or catalysts for chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes, receptors, or other biological macromolecules. The cyclopropyl and pyridazinone moieties are believed to play crucial roles in binding to these targets, influencing pathways and producing desired effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide with three analogs from the literature:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₆H₁₆N₄O₃.
Key Observations
Substituent Effects on Bioactivity
- The cyclopropyl group in the target compound may improve metabolic stability compared to the 4,5-dichloro substitution in ’s compound, which likely enhances electrophilicity and target affinity but increases toxicity risks .
- Goxalapladib () uses a naphthyridine core and bulky substituents (e.g., trifluoromethyl biphenyl) for Lp-PLA2 inhibition, suggesting that larger aromatic systems are critical for binding to phospholipase targets .
Goxalapladib’s synthesis is more complex due to its naphthyridine core and multiple chiral centers, reflecting its advanced therapeutic development stage .
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a novel compound with significant potential in medicinal chemistry due to its unique structural features, including a pyridazinone core. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound suggests the presence of carbon, hydrogen, nitrogen, and oxygen. The cyclopropyl group and the oxopyridazine moieties are critical for its biological activity. The compound's structure allows for potential interactions with various biological targets, which may explain its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazinone have shown strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial apoptosis .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies show that similar pyridazine derivatives can inhibit pro-inflammatory cytokines and modulate pathways related to inflammation . This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity
This compound has demonstrated promising anticancer activity in vitro and in vivo. It induces G1 cell cycle arrest and apoptosis in cancer cell lines . The specific mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival, making it a candidate for further development as an anticancer agent.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A comparative study showed that derivatives exhibited greater antimicrobial activity than standard antibiotics like ciprofloxacin .
- Cytotoxicity : In cytotoxicity assays on various cancer cell lines, this compound was found to enhance cell viability at lower concentrations while demonstrating toxicity at higher doses .
- Mechanistic Studies : Investigations into the molecular targets revealed interactions with enzymes involved in inflammatory responses and cancer progression, suggesting a multi-targeted approach to therapy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |
| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |
| N-[2-[3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl]-pyridine-2-carboxamide | Methylphenyl group | Modulation of cell growth | Unique cyclopropyl group enhances reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
